5-trans Prostaglandin F2α 5-trans Prostaglandin F2α 5-trans-PGF2alpha, also known as 5-trans-PGF2a or 9a, 11a-PGF2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 5-trans-PGF2alpha is considered to be an eicosanoid lipid molecule. 5-trans-PGF2alpha exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-trans-PGF2alpha has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, 5-trans-PGF2alpha is primarily located in the cytoplasm and membrane (predicted from logP). In humans, 5-trans-PGF2alpha is involved in the salicylate-sodium action pathway, the celecoxib action pathway, the magnesium salicylate action pathway, and the trisalicylate-choline action pathway. 5-trans-PGF2alpha is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
A naturally occurring prostaglandin that has oxytocic, luteolytic, and abortifacient activities. Due to its vasocontractile properties, the compound has a variety of other biological actions.
Brand Name: Vulcanchem
CAS No.: 36150-01-3
VCID: VC0160133
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

5-trans Prostaglandin F2α

CAS No.: 36150-01-3

Reference Standards

VCID: VC0160133

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

5-trans Prostaglandin F2α - 36150-01-3

CAS No. 36150-01-3
Product Name 5-trans Prostaglandin F2α
Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
Standard InChIKey PXGPLTODNUVGFL-UAAPODJFSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Melting Point 30°C
Physical Description Solid
Description 5-trans-PGF2alpha, also known as 5-trans-PGF2a or 9a, 11a-PGF2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 5-trans-PGF2alpha is considered to be an eicosanoid lipid molecule. 5-trans-PGF2alpha exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-trans-PGF2alpha has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, 5-trans-PGF2alpha is primarily located in the cytoplasm and membrane (predicted from logP). In humans, 5-trans-PGF2alpha is involved in the salicylate-sodium action pathway, the celecoxib action pathway, the magnesium salicylate action pathway, and the trisalicylate-choline action pathway. 5-trans-PGF2alpha is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
A naturally occurring prostaglandin that has oxytocic, luteolytic, and abortifacient activities. Due to its vasocontractile properties, the compound has a variety of other biological actions.
Synonyms CF Me ester
CMPF ester
cyclohexyl methylphosphonofluoridate
cyclohexyl methylphosphonofluoridate, (+)-isomer
cyclohexyl methylphosphonofluoridate, (-)-isomer
cyclohexylmethylphosphonofluoridate
cyclosarin
cyclosin
GF cpd
Reference 1.Brookes, L.G., and Marshall, R.C. The effects of some prostaglandins on respiration in the rabbit. Journal of Pharmacy and Pharmacology 26, Suppl., 80P-81P (1974).
PubChem Compound 5283078
Last Modified Nov 11 2021
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